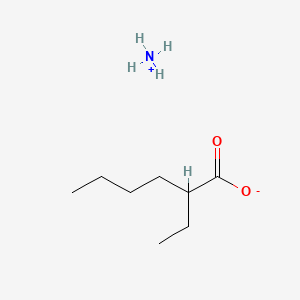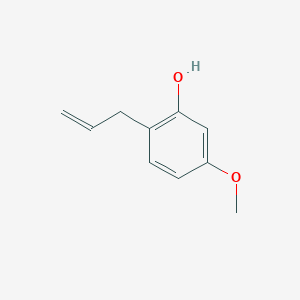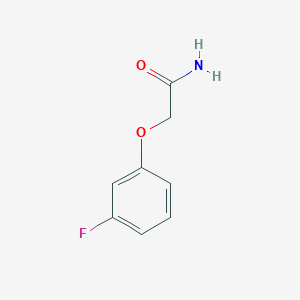
1,4-Dilithiobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dilithiobutane is a compound that consists of two lithium atoms and a butane molecule. This compound is part of the organometallic chemistry field, where lithium atoms are bonded to organic molecules. The unique properties of dilithium;butane make it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dilithiobutane can be synthesized through various methods. One common approach involves the reaction of butadiene with lithium metal in the presence of a suitable solvent. The reaction typically takes place under controlled temperature conditions to ensure the formation of the desired product . Another method involves the use of lithium alkyls, such as sec-butyllithium, which react with butadiene to form the dilithium;butane compound .
Industrial Production Methods
Industrial production of dilithium;butane often involves large-scale reactions using lithium metal and butadiene. The process requires precise control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dilithiobutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium oxide and butane derivatives.
Reduction: Reduction reactions can convert dilithium;butane into different lithium-containing compounds.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms in butane with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with dilithium;butane include oxygen, hydrogen, and various halogens. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving dilithium;butane depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield lithium oxide and butane derivatives, while substitution reactions can produce a wide range of functionalized butane compounds .
Scientific Research Applications
1,4-Dilithiobutane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: Research into the biological effects of lithium compounds often involves dilithium;butane as a model compound.
Medicine: Lithium compounds, including dilithium;butane, are studied for their potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of dilithium;butane involves its interaction with various molecular targets. The lithium atoms in the compound can interact with enzymes and other proteins, affecting their activity. This interaction can lead to changes in cellular processes and pathways, which are the basis for its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dilithium;butane include other organolithium reagents, such as:
1,4-Dilithio-1,3-butadiene: This compound has a similar structure but different reactivity patterns.
Lithium alkyls: Compounds like sec-butyllithium and tert-butyllithium share some chemical properties with dilithium;butane
Uniqueness
1,4-Dilithiobutane is unique due to its specific structure, which allows for unique reactivity and applications. The presence of two lithium atoms bonded to a butane molecule provides distinct chemical properties that are not found in other similar compounds .
Properties
Molecular Formula |
C4H8Li2 |
|---|---|
Molecular Weight |
70.0 g/mol |
IUPAC Name |
dilithium;butane |
InChI |
InChI=1S/C4H8.2Li/c1-3-4-2;;/h1-4H2;;/q-2;2*+1 |
InChI Key |
RXGDGBFPBCUIMS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[Li+].[CH2-]CC[CH2-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-chlorophenyl)butyl]-1H-imidazole-5-carboxylic acid](/img/structure/B8677328.png)
![5-methyl-4-oxo-4,5,6,7-tetrahydro-2H-pyrrolo[3,4-c]pyridine-1-carbaldehyde](/img/structure/B8677336.png)
![1-(2-Hydroxypropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8677343.png)
![Bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylic acid](/img/structure/B8677351.png)



![Benzo[b]thiophene-2,3-dicarboxaldehyde](/img/structure/B8677370.png)






